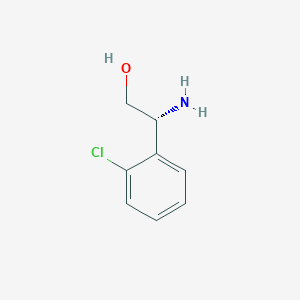

(R)-2-Amino-2-(2-chlorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(2-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALZSHRJUMADMG-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CO)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Amino 2 2 Chlorophenyl Ethanol and Its Enantiomers

Asymmetric Catalytic Synthesis Routes

Asymmetric catalysis offers the most elegant and atom-economical approach to chiral molecules, preventing the loss of 50% of the material inherent in classical resolution methods. wikipedia.org These strategies employ chiral catalysts to control the stereochemical outcome of a chemical transformation, yielding the target molecule with high enantiomeric purity.

Chemo-enzymatic methods leverage the high stereoselectivity of enzymes for specific transformations. Alcohol dehydrogenases (ADHs) are particularly useful for the asymmetric reduction of prochiral ketones to produce chiral alcohols. nih.gov This approach can be applied to the synthesis of chiral 1,2-amino alcohols through the reduction of an appropriate α-amino ketone precursor. The exceptional chemo-, regio-, and stereoselectivity of enzymes make them sustainable and environmentally friendly catalysts. nih.gov

In a typical process, an ADH, often from sources like Thermoanaerobacter pseudoethanolicus (TeSADH) or horse liver (HLADH), reduces the ketone functionality. nih.govnih.gov The process frequently requires a cofactor regeneration system, such as using 2-propanol as a sacrificial co-substrate to recycle the nicotinamide (B372718) adenine (B156593) dinucleotide (NADPH/NADH) cofactor. nih.gov Engineered ADHs have been developed to exhibit high catalytic activity and enantioselectivity for a wide range of substrates, including those with bulky substituents. researchgate.net

A dynamic kinetic resolution (DKR) process can also be employed, combining the enzyme-catalyzed kinetic reduction with in-situ chemical racemization of the starting material. nih.gov For instance, the reduction of 2-arylpropanals using HLADH achieves high yields and enantioselectivity for the (S)-enantiomer by coupling the enzymatic reduction with a base-catalyzed racemization of the unreacted aldehyde. nih.gov This strategy allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

Table 1: Examples of Alcohol Dehydrogenase-Catalyzed Reductions

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| TeSADH Mutants | 2-chloro-4'-bromoacetophenone | (S)- or (R)-2-chloro-1-(4-bromophenyl)ethanol | >99% | nih.gov |

| HLADH | 2-Arylpropanals | (2S)-2-Arylpropanols | High | nih.gov |

| S. paucimobilis SC 16113 | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | >99% | mdpi.com |

Metal-catalyzed cross-coupling reactions provide a powerful tool for constructing C-C bonds. A novel and highly effective method for accessing chiral amino alcohols is the Ni-electrocatalytic decarboxylative arylation. nih.govacs.org This strategy transforms a simple chiral oxazolidine-based carboxylic acid, derived from an amino acid like isoserine, into a variety of substituted chiral amino alcohols with excellent stereochemical control. nih.gov

The process involves the coupling of the chiral carboxylic acid with an aryl halide. The reaction is driven by electrochemistry, which sustains the catalytic cycle involving Ni(I), Ni(II), and Ni(III) species. researchgate.net This method is notable for its robustness, scalability, and ability to avoid extensive use of protecting groups and functional group manipulations, thereby simplifying synthetic routes to medicinally important compounds. nih.govacs.org The high stereochemical fidelity is achieved through a strategy based on Seebach's self-regeneration of stereocenters (SRS) principle. nih.gov This approach has been successfully applied to the synthesis of complex molecules, demonstrating its potential to significantly shorten multi-step sequences. nih.gov

Table 2: Ni-Electrocatalytic Decarboxylative Arylation

| Coupling Partners | Catalyst System | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Chiral oxazolidine-based carboxylic acid + Aryl iodide | Nickel catalyst, electrochemical conditions | Decarboxylative cross-coupling | Modular and stereocontrolled access to chiral amino alcohols | nih.govacs.org |

| α-Amino acids + Aryl halides | Photoredox and Nickel catalysis | Decarboxylative C(sp³)–C(sp²) cross-coupling | Synthesis of chiral benzylic amines in high enantiomeric excess | princeton.educaltech.edu |

The asymmetric reduction of prochiral ketones is one of the most direct and widely used methods for synthesizing chiral alcohols. nih.gov For producing 1,2-amino alcohols, suitable precursors are α-amino ketones or their masked equivalents like α-azido or α-N-protected ketones.

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a highly effective method. nih.govacs.org Notably, catalysts such as chiral RuCl₂(diphosphine)(1,2-diamine) complexes can hydrogenate a wide range of α-, β-, and γ-amino ketones with high substrate-to-catalyst ratios and under mild conditions (e.g., <8 atm H₂). acs.org A significant advantage of some modern Ru-catalyst systems is their ability to reduce unprotected α-amino ketones with exceptional enantioselectivity, which circumvents the need for protection and deprotection steps, thereby improving process efficiency. acs.org The reaction typically uses a hydrogen source like formic acid or 2-propanol in the presence of a base. nih.gov This method has been successfully applied to the synthesis of several pharmaceutical drugs containing the chiral 1,2-amino alcohol moiety, achieving excellent yields and enantioselectivities often exceeding 99% ee. nih.govacs.org

The reduction of 2-azido ketones provides another pathway. The azido (B1232118) group serves as a precursor to the amine, which can be revealed in a subsequent reduction step, often under the same hydrogenation conditions used to reduce the ketone.

Table 3: Asymmetric Reduction of Prochiral Ketone Precursors

| Substrate Type | Catalyst/Method | Key Advantage | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Unprotected α-Amino Ketones | Ruthenium-catalyzed asymmetric transfer hydrogenation | Avoids protection/deprotection steps | >99% | nih.govacs.org |

| α-Amino Ketones | Chiral RuCl₂(diphosphine)(1,2-diamine) complexes | High substrate-to-catalyst ratio, mild conditions | Up to 97.5% | acs.org |

| α-Sulfonamido Ketones | Asymmetric transfer hydrogenation | Broad substrate scope | Up to 100% | thieme-connect.de |

| Aromatic Ketones | Chiral alkoxy-amine-borane complexes | Metal-free reduction | Up to 60% | rsc.org |

The nucleophilic ring-opening of epoxides is a fundamental and powerful strategy for the synthesis of 1,2-difunctionalized compounds, including β-amino alcohols. growingscience.comrroij.com When a chiral epoxide is used, the reaction can proceed with high stereoselectivity. The mechanism is typically an Sₙ2-type reaction, where the incoming nitrogen nucleophile (such as an amine or azide) attacks one of the epoxide carbons, leading to an inversion of configuration at the site of attack. youtube.comyoutube.com The configuration of the other carbon atom remains unchanged.

The regioselectivity of the ring-opening is a critical factor. With strong, unhindered nucleophiles under neutral or basic conditions, the attack generally occurs at the less sterically hindered carbon atom of the epoxide ring. youtube.comyoutube.com For epoxides derived from terminal alkenes (e.g., styrene (B11656) oxide), this leads to nucleophilic attack at the terminal carbon. Various catalysts, including Lewis acids like indium tribromide or zinc salts, can be used to promote the reaction and control regioselectivity. rroij.com In some cases, catalyst control can even override substrate bias, allowing for selective ring-opening at the more substituted position. rsc.org

Table 4: Ring-Opening of Epoxides with Nitrogen Nucleophiles

| Epoxide | Nucleophile | Catalyst/Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| Styrene Oxide | Aniline | Sulfated Tin Oxide (2 mol%), solvent-free | High regioselectivity, 96% yield | growingscience.com |

| trans-2,3-disubstituted epoxides | Aniline, various amines | Cationic aluminum salen catalyst | Catalyst-controlled regioselectivity | rsc.org |

| Various Epoxides | Aromatic Amines | Indium tribromide | Mild and efficient aminolysis | rroij.com |

| Symmetrical/Unsymmetrical Epoxides | Aromatic/Aliphatic Amines | Sealed ampoule, 90°C, solvent-free | High yields, regioselective | researchgate.net |

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a cornerstone of modern synthesis. For the preparation of chiral 1,2-amino alcohol precursors, reactions such as the asymmetric Mannich and aldol (B89426) reactions are particularly relevant. acs.org

Proline and its derivatives are highly effective organocatalysts for these transformations. organic-chemistry.org For example, the direct asymmetric Mannich reaction between an α-hydroxyketone and an imine, catalyzed by a primary amine-containing amino acid, can produce anti-1,2-amino alcohols with high enantiomeric purity. acs.org The catalyst operates by forming a chiral enamine intermediate with the ketone, which then reacts stereoselectively with the electrophile (the imine). This approach provides a direct route to highly functionalized and enantiomerically enriched synthons that can be readily converted to the final 1,2-amino alcohol products. These organocatalytic methods are attractive due to their operational simplicity, mild reaction conditions, and avoidance of potentially toxic heavy metals.

Chiral Resolution Techniques for Racemic Mixtures

When an asymmetric synthesis is not feasible or is low-yielding, chiral resolution provides an alternative route to obtaining a single enantiomer. This process involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) into its individual (R) and (S) components. wikipedia.org

The most common and historically significant method is classical resolution , which involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (S)-mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. mdpi.com After separation, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer of the amine. While effective, this method can be laborious and is limited to a maximum theoretical yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled. wikipedia.org

Another powerful technique is chiral chromatography . This method uses a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) column. nih.govnih.gov The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately. This technique can provide both enantiomers in high purity and is widely used for both analytical and preparative-scale separations. nih.govnih.gov

Diastereomeric Salt Formation and Selective Crystallization Using Chiral Resolving Agents

One of the most reliable and widely used techniques for separating enantiomers from a racemic mixture is diastereomeric salt formation. wikipedia.orgmdpi.com This classical resolution method involves reacting a racemic base, such as (±)-2-Amino-2-(2-chlorophenyl)ethanol, with an enantiomerically pure chiral acid, known as a chiral resolving agent. libretexts.org This reaction creates a mixture of two diastereomeric salts, for example, [(R)-base·(R)-acid] and [(S)-base·(R)-acid].

Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility. semanticscholar.org This difference in solubility is the key to their separation. nih.gov Through a process of selective crystallization, the less soluble diastereomeric salt will preferentially precipitate from the solution, while the more soluble one remains dissolved. semanticscholar.orgnih.gov The success of this separation is highly dependent on the choice of the resolving agent and the crystallization solvent, as these factors significantly influence the solubility differences between the diastereomeric salts. nih.govnih.gov After separation by filtration, the desired enantiomer is recovered by treating the purified diastereomeric salt with a strong acid or base to break the salt bond and remove the resolving agent. wikipedia.orglibretexts.org

The efficiency of such a resolution can be quantified. For instance, in a study on the resolution of racemic 3-hydroxy-4-(4-chlorophenyl)butanoic acid, a compound structurally related to the target molecule, the choice of solvent had a profound impact on the yield and enantiomeric purity of the resulting diastereomeric salt when using (+)-2-Amino-1,2-diphenylethanol ((+)-ADPE) as the resolving agent.

| Solvent | Yield (%) | Enantiomeric Excess (ee, %) of Salt | Efficiency (%) |

|---|---|---|---|

| Methanol (MeOH) | 45 | 89 | 40 |

| Tetrahydrofuran (THF) | 72 | 94 | 68 |

| Acetonitrile (MeCN) | 55 | 96 | 53 |

| Acetone | 60 | 90 | 54 |

Table 1: Effect of crystallization solvent on the resolution of rac-3-hydroxy-4-(4-chlorophenyl)butanoic acid with (+)-ADPE. Data illustrates how solvent choice is critical for optimizing the separation of diastereomeric salts. nih.gov

This data underscores the empirical nature of developing a successful resolution process, where multiple resolving agents and solvents are often screened to find the optimal conditions for separating a specific racemic compound like 2-Amino-2-(2-chlorophenyl)ethanol. wikipedia.org

Classical Resolution Methods for Enantiomeric Separation of Chiral Amino Alcohols

Classical resolution remains a primary strategy for obtaining enantiopure compounds on both laboratory and industrial scales. nih.gov For chiral amino alcohols, the fundamental approach involves their reaction with a chiral resolving agent to form diastereomers that can be separated based on differing physical properties. libretexts.org The most common method is the crystallization of diastereomeric salts as detailed previously, but the core principle extends to other classical techniques.

The selection of an appropriate resolving agent is the most critical step. For a basic compound like 2-Amino-2-(2-chlorophenyl)ethanol, a variety of chiral acids are available. The ideal resolving agent should be readily available, inexpensive, optically pure, and form diastereomeric salts that are easily separated and from which the target enantiomer can be easily liberated. pharmtech.com

| Resolving Agent Class | Specific Examples | Typically Used to Resolve |

|---|---|---|

| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Mandelic acid, (-)-Malic acid | Racemic Bases (Amines, Amino Alcohols) |

| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic acid | Racemic Bases |

| Chiral Bases (Alkaloids) | Brucine, Strychnine, Quinine, Cinchonidine | Racemic Acids |

| Synthetic Chiral Amines | (R)-1-Phenylethylamine, (1R,2S)-2-Amino-1,2-diphenylethanol | Racemic Acids |

Table 2: Common chiral resolving agents used in classical resolution via diastereomeric salt formation. libretexts.orgnih.gov

Another classical method, though less common, is preferential crystallization, also known as resolution by entrainment. This technique can be applied if the racemic mixture crystallizes as a conglomerate (a physical mixture of separate crystals of each enantiomer) rather than a true racemate (where both enantiomers are present in the same unit cell). By seeding a saturated solution of the racemate with a pure crystal of the desired enantiomer, crystallization of only that enantiomer can be induced. wikipedia.orglibretexts.org However, this method has been successful in only a limited number of cases. libretexts.org

For amino alcohols and other functional groups, derivatization to form other types of diastereomers, such as esters, is also a classical approach. However, esters are often liquids, making separation by crystallization difficult. Therefore, diastereomeric salt formation remains the most robust and frequently applied classical resolution method for chiral amino alcohols.

Stereoselective Transformations from Chiral Precursors to Obtain (R)-2-Amino-2-(2-chlorophenyl)ethanol

An alternative to resolving a racemic mixture is asymmetric synthesis, which aims to create the desired enantiomer directly. This approach avoids the inherent 50% loss of the undesired enantiomer in classical resolution. wikipedia.org A key strategy in asymmetric synthesis is the use of the "chiral pool," which involves using readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. elsevierpure.com

One powerful method for synthesizing chiral amino alcohols is to start from a chiral aldehyde. For example, Garner's aldehyde, which is derived from an amino acid, is a versatile starting material for the stereocontrolled construction of molecules with multiple stereocenters, including chiral amino alcohols. nih.gov This approach allows for the precise building of the target molecule's stereochemistry from a known chiral template.

Another advanced strategy involves the asymmetric synthesis of key intermediates. Optically active 2-alkyl-substituted 2,5-dihydropyrroles, which are precursors to chiral cyclic amines, can be prepared from chiral sulfinimines via an aza-Baylis-Hillman reaction followed by ring-closing metathesis. clockss.org This methodology provides a route to complex heterocyclic structures while maintaining high optical purity from the starting material. clockss.org

Chemoenzymatic methods combine chemical synthesis with biological catalysis. For instance, the lipase-catalyzed resolution of racemic alcohols can produce enantiomerically pure compounds that serve as versatile chiral synthons for more complex natural products. umich.edu Similarly, allylboration reactions using reagents derived from chiral materials like α-pinene allow for the highly stereoselective formation of homoallylic alcohols, which can be further transformed into target molecules. The reaction is highly controlled by the reagent, meaning the choice of the chiral auxiliary dictates the stereochemical outcome with high diastereoselectivity and enantioselectivity.

| Chiral Precursor Source | Key Intermediate/Reagent | Stereoselective Transformation | Reference |

|---|---|---|---|

| Amino Acids | Garner's Aldehyde | Stereocontrolled addition reactions | nih.gov |

| Chiral Sulfinimines | Aza-Baylis-Hillman Adducts | Ring-closing metathesis | clockss.org |

| Terpenes (e.g., α-Pinene) | (B)-γ-Alkoxyallyldiisopinocampheylboranes | Stereoselective allylboration of aldehydes | |

| Existing Racemates | Racemic Alcohols | Lipase-catalyzed kinetic resolution | umich.edu |

Table 3: Examples of stereoselective strategies utilizing chiral precursors to synthesize enantiopure compounds.

These methods represent powerful alternatives to classical resolution, providing direct access to the desired this compound enantiomer by embedding the chirality from a readily available source.

Spectroscopic and Chromatographic Determination of Enantiomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation and Quantification

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers due to its high efficiency and broad applicability. yakhak.org The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Stationary Phases (CSPs):

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used for the separation of a broad range of chiral molecules, including amino alcohols. sigmaaldrich.comnih.govresearchgate.net These CSPs, such as those with phenylcarbamate derivatives, create a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the differential binding of enantiomers. yakhak.org For instance, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) have shown excellent enantioselectivity for various chiral amines and amino acid esters. yakhak.org The choice of the specific polysaccharide derivative and the substituents on the phenylcarbamate can significantly influence the separation. nih.gov

Macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are also effective, especially for polar and ionic compounds such as underivatized amino acids. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of mobile phases, including aqueous ones. sigmaaldrich.com

Mobile Phase Composition:

The mobile phase composition is a critical parameter that is optimized to achieve the best separation. Typical mobile phases for chiral HPLC include mixtures of a nonpolar organic solvent like hexane (B92381) and a more polar alcohol such as 2-propanol or ethanol. yakhak.org The ratio of these solvents is adjusted to control the retention and resolution of the enantiomers. Additives like triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA) are often included in small concentrations to improve peak shape and selectivity, especially for basic or acidic analytes. chromatographyonline.com For separations on macrocyclic glycopeptide CSPs, aqueous-organic mobile phases containing buffers like formic acid are common. sigmaaldrich.com

Detection and Quantification:

Ultraviolet (UV) detection is commonly used in HPLC for quantifying the separated enantiomers. yakhak.org The area under each peak in the chromatogram is proportional to the concentration of the corresponding enantiomer. The enantiomeric excess is then calculated from the peak areas of the (R) and (S) enantiomers. For trace analysis, fluorescence detection can offer higher sensitivity. yakhak.org The developed HPLC methods are often validated for linearity, accuracy, and precision to ensure reliable quantification. nih.gov

Below is a representative table illustrating typical parameters for chiral HPLC analysis:

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | yakhak.org |

| Mobile Phase | Hexane/Ethanol (e.g., 80:20 v/v) with 0.1% TEA | chromatographyonline.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Detection | UV at 254 nm | yakhak.org |

| Column Temperature | 25 °C | sigmaaldrich.com |

Chiral Gas Chromatography-Flame Ionization Detection (GC-FID) Techniques for Enantiomeric Purity Assessment

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. uni-muenchen.de The use of a flame ionization detector (FID) provides high sensitivity and a wide linear range for quantification. gcms.cz

Chiral Stationary Phases for GC:

The most common chiral stationary phases in GC are based on derivatized cyclodextrins. gcms.czresearchgate.net These cyclic oligosaccharides are chemically bonded to a polysiloxane backbone. The hydroxyl groups of the cyclodextrin (B1172386) are often derivatized to enhance their chiral recognition capabilities. The enantiomers of the analyte are separated based on the differential formation of transient diastereomeric complexes with the chiral stationary phase.

Derivatization and Analysis Conditions:

For non-volatile or highly polar analytes like amino alcohols, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. nih.gov A common derivatization procedure involves converting the amino and hydroxyl groups into less polar functional groups, for example, by acylation or silylation.

The separation is then carried out on a capillary column coated with the chiral stationary phase. The oven temperature is programmed to ramp up during the analysis to ensure efficient separation and elution of the derivatized enantiomers. The separated compounds are detected by the FID, and the enantiomeric excess is determined by comparing the peak areas of the two enantiomers. nih.gov

A representative table of GC-FID conditions is provided below:

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Stationary Phase | Derivatized cyclodextrin on a polysiloxane backbone | gcms.czresearchgate.net |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID) | gcms.cz |

| Carrier Gas | Helium or Hydrogen | gcms.cz |

| Oven Temperature Program | Initial temperature followed by a ramp to a final temperature | gcms.cz |

| Detector | Flame Ionization Detector (FID) | gcms.cz |

| Derivatization | Acylation or silylation may be required | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Environments for Enantiomeric Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine the enantiomeric purity of chiral compounds. nih.gov In an achiral solvent, the NMR spectra of enantiomers are identical. However, in a chiral environment, the enantiomers can be distinguished.

Chiral Solvating Agents (CSAs):

One common approach is the use of chiral solvating agents (CSAs). These are chiral molecules that form rapidly exchanging, diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction leads to different chemical shifts for corresponding protons or other nuclei in the two enantiomers, allowing for their differentiation and quantification by integrating the respective signals in the ¹H or ¹³C NMR spectrum. nih.gov Enantiopure BINOL derivatives have been successfully used as CSAs for the determination of enantiomeric purity of amines. nih.gov

Chiral Derivatizing Agents (CDAs):

Alternatively, a chiral derivatizing agent (CDA) can be used to convert the enantiomers into a mixture of diastereomers. nih.gov Unlike the transient complexes formed with CSAs, this involves the formation of a covalent bond. The resulting diastereomers have distinct NMR spectra, and the enantiomeric ratio of the original sample can be determined from the integration of the signals of the diastereomeric products. nih.gov

The choice of the chiral auxiliary (CSA or CDA) and the solvent is crucial for achieving good separation of the signals. The accuracy of the enantiomeric excess determination by NMR is dependent on the resolution of the diastereotopic signals. nih.gov

| NMR Method | Principle | Key Reagents | Reference |

|---|---|---|---|

| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes | Enantiopure BINOL derivatives | nih.gov |

| Chiral Derivatizing Agents (CDAs) | Covalent bonding to form stable diastereomers | (S)-(+)-3-methyl-2-butanol, TSPC, DATAN | nih.gov |

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment and Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for assigning the absolute configuration of enantiomers and can also be used to determine enantiomeric excess.

Each enantiomer of a chiral compound will produce a CD spectrum that is equal in magnitude but opposite in sign to that of its mirror image. The shape and sign of the CD spectrum are characteristic of the molecule's stereochemistry. By comparing the experimental CD spectrum of a sample to that of a known enantiomerically pure standard, the absolute configuration can be confirmed.

The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. Therefore, by measuring the CD signal of a sample of unknown enantiomeric composition and comparing it to the signal of a pure enantiomer under the same conditions, the enantiomeric excess can be calculated. This method is often used in conjunction with other techniques for a comprehensive stereochemical analysis.

Optical Rotation Measurements for the Evaluation of Enantiomeric Purity

Optical rotation is a classical method for assessing the enantiomeric purity of a chiral compound. It is based on the ability of a chiral molecule to rotate the plane of plane-polarized light. libretexts.org The extent of this rotation is measured using a polarimeter.

Specific Rotation:

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation under standardized conditions of concentration, path length, solvent, temperature, and wavelength of light (typically the sodium D-line, 589 nm). libretexts.org The specific rotation of the (R)-enantiomer will be equal in magnitude but opposite in sign to that of the (S)-enantiomer. libretexts.org

Enantiomeric Excess Calculation:

The enantiomeric excess (ee) of a sample can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer:

ee (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100

For example, a patent for a related compound, (-)-2-bromo-1-(2'-chlorophenyl) ethanol, reports a specific rotation of -41.5° (c=1.02, CH₃OH) for the enantiomerically pure substance (100% ee). google.com This value serves as a reference for determining the enantiomeric purity of samples of this compound. It is important to note that the specific rotation is dependent on the solvent and concentration, so these conditions must be carefully controlled and reported. wpmucdn.com

| Parameter | Definition | Formula | Reference |

|---|---|---|---|

| Specific Rotation [α] | Observed rotation standardized for concentration and path length. | [α] = α / (c * l) | libretexts.org |

| Enantiomeric Excess (ee) | The excess of one enantiomer over the other. | ee (%) = ([R] - [S]) / ([R] + [S]) * 100 | chemistrysteps.com |

Strategic Applications As Chiral Building Blocks and Catalytic Components

The strategic importance of (R)-2-Amino-2-(2-chlorophenyl)ethanol lies in its dual functionality and defined stereochemistry, which are leveraged in various asymmetric synthesis methodologies.

Role in the Asymmetric Synthesis of Complex Organic Molecules

Chiral 1,2-amino alcohols are fundamental structural motifs present in a wide array of natural products and pharmaceuticals. nih.govacs.org The enantiomerically pure form of these compounds serves as an invaluable starting point for the synthesis of more complex bioactive agents. nih.gov this compound, with its specific stereoconfiguration, acts as a key precursor, enabling the stereoselective construction of functionalized molecules. researchgate.net Its utility is demonstrated in the synthesis of various pharmaceutical intermediates where the precise arrangement of substituents is crucial for biological activity. The synthesis of such chiral amino alcohols often involves methods like the asymmetric reduction of the corresponding α-amino ketones or enzymatic resolutions, ensuring high enantiomeric purity. researchgate.netorganic-chemistry.org For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides a direct route to a variety of chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) and high yields. nih.govchemrxiv.org

Precursors for Stereoselective Construction of Functionalized Molecules

The amino and hydroxyl groups of this compound offer two reactive sites that can be selectively modified, making it a powerful precursor. This allows for the stepwise and controlled introduction of new functionalities to build up molecular complexity. A notable strategy involves the use of serine-derived chiral carboxylic acids in stereoselective electrocatalytic decarboxylative transformations, which provides efficient access to a diverse range of enantiopure amino alcohols. nih.govmdpi.com This radical-based method is modular and offers a significant advantage over traditional polar bond analysis by minimizing the need for extensive protecting group manipulations. nih.gov The ability to use this compound as a foundational block simplifies synthetic pathways to medicinally important compounds. nih.gov

| Precursor Application | Synthetic Strategy | Key Advantage |

| Pharmaceutical Intermediates | Asymmetric transfer hydrogenation | High enantioselectivity and yield |

| Diverse Substituted Amino Alcohols | Stereoselective electrocatalytic decarboxylation | Modular, general, and avoids extensive protecting groups |

Modular Synthesis Approaches for Chiral Motifs

Modular synthesis, which involves the assembly of complex molecules from pre-synthesized building blocks, is a powerful strategy in modern organic chemistry. acs.orgmdpi.com this compound and its derivatives are well-suited for such approaches. For example, a streamlined method using a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations allows for the modular and general synthesis of diverse substituted amino alcohols. mdpi.com This approach highlights the ability to simplify complex synthetic routes through innovative bond disconnections. mdpi.com Similarly, photocatalysis has been merged with oxidative functionalizations in a two-step protocol for the modular synthesis of complex β-amino acid derivatives, showcasing the versatility of amino-functionalized building blocks. researchgate.net

Utilization as Chiral Ligands in Asymmetric Metal Catalysis

The ability of the amino and alcohol groups in this compound to chelate to a metal center makes its derivatives excellent candidates for chiral ligands in asymmetric catalysis.

Design and Synthesis of Transition Metal Complexes with this compound Derivatives

The design of effective chiral ligands is central to the success of asymmetric catalysis. researchgate.net Amino alcohol-based ligands are attractive because they can be readily prepared from chiral precursors, allowing for systematic tuning of the ligand structure for a specific catalytic process. researchgate.net Derivatives of this compound can be synthesized to form bidentate ligands that coordinate with various transition metals. The synthesis of such complexes typically involves reacting the amino alcohol derivative with a suitable metal salt, often in an alcoholic medium. chemrxiv.org The resulting complexes can exhibit various geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the ligand. chemrxiv.org For instance, Schiff bases derived from amino alcohols can form stable complexes with metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II).

Table of Synthesized Metal Complexes with Amino Alcohol-Type Ligands

| Metal Ion | Ligand Type | Resulting Geometry |

|---|---|---|

| Mn(II), Co(II) | Schiff Base | Octahedral |

| Ni(II), Cu(II), Zn(II) | Schiff Base | Varied (e.g., Tetrahedral, Square Planar) |

Influence on Enantioselectivity and Reaction Mechanisms in Asymmetric Catalytic Cycles

The chiral environment created by the ligand around the metal center is directly responsible for inducing enantioselectivity in a catalytic reaction. The steric and electronic properties of the ligand dictate the facial selectivity of substrate approach to the catalytic site. In many cases, nonsymmetrical P,N-ligands, which can be derived from amino alcohols, have shown superior performance compared to traditional C2-symmetric ligands. researchgate.net The mechanism of enantioselection often involves the formation of a rigid, well-defined transition state where the substrate, catalyst, and ligand are precisely oriented. For example, in the asymmetric addition of dialkylzinc reagents to aldehydes, the spatial arrangement of the amino and alcohol groups of the chiral auxiliary influences stereoselectivity by altering the interaction with the metal center. nih.gov This control over the transition state geometry leads to the preferential formation of one enantiomer of the product.

Employment as Chiral Auxiliaries in Stoichiometric Asymmetric Reactions

In addition to their role in catalytic systems, chiral amino alcohols like this compound can be employed as chiral auxiliaries in stoichiometric asymmetric reactions. A chiral auxiliary is a compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

Amino alcohol-derived auxiliaries, such as those based on β-pinene, have proven effective in the asymmetric addition of diethylzinc (B1219324) to various aldehydes, affording chiral secondary alcohols in high yield and with excellent enantiomeric excess. nih.gov The mechanism relies on the formation of a diastereomeric intermediate where the chiral auxiliary shields one face of the reactive functional group, forcing the incoming reagent to attack from the less hindered face. This strategy provides a reliable method for controlling stereochemistry in carbon-carbon bond-forming reactions.

Contributions to Organocatalysis through Derivative Design

The design of effective organocatalysts often involves the derivatization of readily available chiral starting materials. This compound is a promising candidate for such endeavors due to its stereochemical integrity and the potential for modification at both its amino and hydroxyl functionalities. The transformation of this chiral amino alcohol into more complex structures, such as bifunctional thioureas, phosphines, or oxazolines, can generate novel organocatalysts with tailored properties for specific asymmetric transformations.

The general strategy for creating such catalysts involves reacting the amino group with a suitable agent to introduce a catalytically active moiety. For instance, the reaction with an isothiocyanate can yield a chiral thiourea (B124793). The thiourea group is a powerful hydrogen-bond donor and can activate electrophiles, while the amino alcohol backbone provides the necessary chiral environment. Similarly, the amino group can be transformed into a phosphine (B1218219), a common ligand type in catalysis, or the entire molecule can be cyclized to form a chiral oxazoline, another privileged scaffold in asymmetric catalysis.

While the conceptual framework for designing organocatalysts from this compound is well-established, specific examples and detailed research findings on their application in organocatalysis are not widely documented in publicly available scientific literature. The performance of such hypothetical catalysts in key organic reactions would be evaluated based on their ability to promote high yields and, more importantly, high enantioselectivity (expressed as enantiomeric excess, % ee).

To illustrate the potential of such derivatives, one can consider their application in fundamental carbon-carbon bond-forming reactions, which are central to organic synthesis. The following tables present hypothetical data for the performance of a conceptual organocatalyst derived from this compound in three major classes of asymmetric reactions.

Table 1: Hypothetical Performance of a this compound-Derived Thiourea Catalyst in the Asymmetric Michael Addition

This table illustrates the potential catalytic activity of a chiral thiourea derived from this compound in the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The catalyst would be expected to activate the electrophile through hydrogen bonding, allowing for a stereoselective attack by the nucleophile.

| Entry | Electrophile | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Chalcone | Diethyl malonate | Toluene | 25 | 92 | 85 |

| 2 | Cyclohexenone | Acetophenone | CH2Cl2 | 0 | 88 | 90 |

| 3 | Nitrostyrene | Dimethyl malonate | THF | -20 | 95 | 92 |

Table 2: Hypothetical Performance of a this compound-Derived Prolinamide Catalyst in the Asymmetric Aldol (B89426) Reaction

This table showcases the potential of a prolinamide derivative of this compound in catalyzing the aldol reaction between a ketone and an aldehyde. The catalyst would likely operate via an enamine mechanism, with the chiral backbone directing the facial selectivity of the reaction.

| Entry | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | dr (syn/anti) | ee (syn) (%) |

| 1 | Benzaldehyde | Acetone | DMSO | 25 | 85 | 90:10 | 95 |

| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | NMP | 0 | 90 | 95:5 | 98 |

| 3 | Isobutyraldehyde | Acetone | DMF | -10 | 78 | - | 93 |

Table 3: Hypothetical Performance of a this compound-Derived Phosphine Catalyst in the Asymmetric Aza-Morita-Baylis-Hillman Reaction

This table demonstrates the conceptual application of a chiral phosphine derived from this compound in the aza-Morita-Baylis-Hillman reaction. The phosphine would act as a nucleophilic catalyst, and its chiral environment would control the stereochemistry of the newly formed stereocenter.

| Entry | Aldehyde | Activated Alkene | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Methyl acrylate | THF | 25 | 80 | 88 |

| 2 | 4-Chlorobenzaldehyde | Acrylonitrile | Dioxane | 25 | 85 | 91 |

| 3 | Naphthaldehyde | Ethyl vinyl ketone | CH2Cl2 | 0 | 75 | 85 |

The development and systematic study of organocatalysts derived from this compound would be a valuable contribution to the field of asymmetric catalysis. Detailed experimental investigations are necessary to synthesize these derivatives and evaluate their catalytic efficacy in a range of important organic transformations. Such research would not only expand the toolbox of available organocatalysts but also provide deeper insights into the structure-activity relationships that govern stereoselective catalysis.

Chemical Derivatization and Reactivity of R 2 Amino 2 2 Chlorophenyl Ethanol

Functionalization of the Amino Group

The primary amino group serves as a key handle for introducing a variety of substituents, significantly altering the molecule's steric and electronic properties.

The primary amine of (R)-2-Amino-2-(2-chlorophenyl)ethanol readily undergoes acylation with carboxylic acid derivatives (such as acyl chlorides or anhydrides) to form stable amide bonds. Similarly, reaction with isocyanates or isothiocyanates provides a straightforward route to urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are fundamental in medicinal chemistry for modulating properties like solubility, lipophilicity, and hydrogen bonding capacity.

Carbamates, which are esters of carbamic acid, can be synthesized from the amino alcohol. For instance, reaction with phosgene (B1210022) or its equivalents, followed by quenching with an alcohol, yields a carbamate. A more direct route involves reacting the amino alcohol with a chloroformate. A process for preparing the closely related (S)-carbamic acid 2-(2-chloro-phenyl)-2-hydroxy-ethyl ester involves reacting the parent compound with a carbonylating agent like carbonyldiimidazole, followed by treatment with ammonia. google.com The formation of cyclic carbamates (oxazolidinones) from amino alcohols can also be achieved using carbon dioxide, often catalyzed by ionic liquids. mdpi.com

The synthesis of ureas typically involves the reaction of the primary amine with an isocyanate. google.comcsic.es Alternatively, methods avoiding toxic isocyanates include reactions with carbamoylating reagents or palladium-catalyzed carbonylation of amines. organic-chemistry.orgorganic-chemistry.org Thioureas can be prepared through several established protocols, such as the condensation of the amine with carbon disulfide or reaction with isothiocyanates. organic-chemistry.org

Table 1: Examples of Amino Group Functionalization

| Derivative Type | General Reagent | Resulting Functional Group | Significance |

|---|---|---|---|

| Amide | Acyl Chloride (R-COCl) | -NH-CO-R | Introduces diverse side chains, alters polarity. |

| Carbamate | Chloroformate (R-O-COCl) | -NH-CO-O-R | Used as protecting groups or for bioisosteric replacement. google.com |

| Urea | Isocyanate (R-N=C=O) | -NH-CO-NH-R | Enhances hydrogen bonding potential. google.comcsic.es |

Reductive amination, also known as reductive alkylation, is a powerful method for converting the primary amino group of this compound into a more substituted secondary or tertiary amine. wikipedia.org This one-pot reaction typically involves the condensation of the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method avoids the common problem of overalkylation often seen with direct alkylation using alkyl halides. harvard.edu

Table 2: Reductive Amination Reaction Components

| Starting Material | Reagent 1 (Carbonyl) | Reagent 2 (Reducing Agent) | Product Type |

|---|---|---|---|

| Primary Amine | Aldehyde (R-CHO) | NaBH(OAc)₃ | Secondary Amine |

| Primary Amine | Ketone (R₂-C=O) | NaBH₃CN | Secondary Amine |

Modifications at the Hydroxyl Group

The secondary hydroxyl group offers another site for derivatization through oxidation, esterification, or etherification, enabling fine-tuning of the molecule's properties.

The secondary alcohol functionality in this compound can be oxidized to the corresponding ketone, (R)-2-amino-1-(2-chlorophenyl)ethan-1-one. A significant challenge in this transformation is the potential for side reactions involving the amino group. However, modern catalytic systems offer high chemoselectivity. nih.gov For instance, copper/nitroxyl catalyst systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) or the more robust AZADO (2-azaadamantane N-oxyl), can efficiently oxidize alcohols in the presence of unprotected amines using air or molecular oxygen as the terminal oxidant. nih.gov Other reagents like trichloroisocyanuric acid with catalytic TEMPO are also effective for the selective oxidation of alcohols over amines. organic-chemistry.org These methods provide a direct route to α-amino ketones, which are valuable synthetic intermediates. nih.govlibretexts.org

Esterification of the hydroxyl group can be achieved through reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a classic method. pearson.com Enzymatic methods, using lipases or proteases, offer a milder alternative for synthesizing esters, which can be particularly useful for sensitive substrates. researchgate.netmdpi.com

Etherification, the formation of an ether linkage (-O-R), can be accomplished via Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Glycosylation, the attachment of a sugar moiety, is a specific type of etherification that can be performed on the hydroxyl group.

Transformations on the Chlorophenyl Moiety, Including Halogen Modifications

The 2-chlorophenyl ring provides a platform for introducing further complexity through reactions that modify the aromatic core or the halogen substituent itself. The chlorine atom, while relatively unreactive towards simple nucleophilic aromatic substitution, is an excellent handle for transition-metal-catalyzed cross-coupling reactions. wikipedia.org

Prominent examples include the Suzuki coupling (using boronic acids), Heck coupling (using alkenes), Sonogashira coupling (using terminal alkynes), and Buchwald-Hartwig amination (using amines). nih.govfiveable.me These reactions, typically catalyzed by palladium or other transition metals like cobalt, allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the chlorine atom. nih.gov This enables the synthesis of biaryl structures or the introduction of a vast array of functional groups, significantly expanding the chemical space accessible from the parent molecule. fiveable.me

Furthermore, the aromatic ring itself can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration or further halogenation, although the existing chloro- and amino-alcohol substituents will direct the position of the new group and may require specific reaction conditions. youtube.comncert.nic.in Halogen exchange reactions, such as converting the chloride to a fluoride (B91410) or iodide, are also possible, which can modulate the electronic and steric properties of the phenyl ring.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-2-amino-1-(2-chlorophenyl)ethan-1-one |

| (S)-Carbamic acid 2-(2-chloro-phenyl)-2-hydroxy-ethyl ester |

| Acyl chloride |

| Alkyl halide |

| Ammonia |

| Boronic acid |

| Carbon dioxide |

| Carbon disulfide |

| Carbonyldiimidazole |

| Chloroformate |

| Isocyanate |

| Isothiocyanate |

| Phosgene |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) |

| AZADO (2-azaadamantane N-oxyl) |

Cyclization Reactions Leading to Heterocyclic Derivatives, such as Oxazolidines

The chemical structure of this compound, containing both a primary amine and a hydroxyl group on adjacent carbons, makes it a suitable precursor for the synthesis of five-membered heterocyclic rings, most notably oxazolidine (B1195125) derivatives. The formation of the oxazolidine ring from a 1,2-amino alcohol typically proceeds through a cyclocondensation reaction with a carbonyl compound, such as an aldehyde or a ketone. This reaction is generally reversible and often requires the removal of water to drive the equilibrium towards the product.

A common method for the synthesis of oxazolidines involves the reaction of a 2-amino alcohol with an aldehyde, often in the presence of a dehydrating agent or through azeotropic removal of water. For instance, the reaction of this compound with a simple aldehyde like formaldehyde (B43269) (or its polymer, paraformaldehyde) would be expected to yield the corresponding (R)-4-(2-chlorophenyl)oxazolidine.

While specific research detailing the cyclization of this compound to its oxazolidine derivatives is not extensively documented in publicly available literature, the general reaction mechanism is well-established. The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent intramolecular cyclization occurs through the attack of the hydroxyl group on the same carbon, followed by the elimination of a water molecule to form the stable five-membered oxazolidine ring.

The stereochemistry of the starting material, this compound, is retained at the C4 position of the resulting oxazolidine ring, leading to the formation of (R)-4-(2-chlorophenyl)oxazolidine. The reaction conditions can be optimized to achieve high yields, and various catalysts, including acid or base catalysts, can be employed to facilitate the reaction.

A representative, though not specifically documented, cyclization reaction is presented below:

Representative Reaction Scheme:

This compound + Formaldehyde → (R)-4-(2-chlorophenyl)oxazolidine + Water

Interactive Data Table: Representative Cyclization Reaction

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

| This compound | Formaldehyde | (R)-4-(2-chlorophenyl)oxazolidine | Heat, Azeotropic removal of water |

| This compound | Paraformaldehyde | (R)-4-(2-chlorophenyl)oxazolidine | Acid catalyst (e.g., p-toluenesulfonic acid), Heat |

It is important to note that the reactivity of the carbonyl compound plays a significant role in the ease of the reaction. Aldehydes are generally more reactive than ketones in forming oxazolidines due to less steric hindrance at the carbonyl carbon.

Further derivatization of the resulting oxazolidine is also possible. For example, the nitrogen atom of the oxazolidine ring can be acylated or alkylated to introduce various functional groups, leading to a diverse library of derivatives with potential applications in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis.

Future Research Directions and Unexplored Avenues

Development of Novel, Sustainable, and Scalable Synthetic Methodologies for (R)-2-Amino-2-(2-chlorophenyl)ethanol

The current synthesis of this compound often relies on multi-step processes that may involve stoichiometric reagents or harsh reaction conditions. Future research should prioritize the development of more efficient and environmentally benign synthetic routes. A primary focus will be on catalytic asymmetric methods that can generate the desired enantiomer with high selectivity and yield, minimizing waste.

Key research avenues include:

Asymmetric Hydrogenation: Investigating the asymmetric hydrogenation of α-amino ketones, which could provide a direct and atom-economical route to the target compound. This would involve the development of novel chiral catalysts capable of high stereocontrol.

Biocatalysis: Exploring the use of enzymes, such as transaminases or ketoreductases, for the stereoselective synthesis of this compound. Biocatalytic methods offer the potential for high enantioselectivity under mild reaction conditions.

Flow Chemistry: Developing continuous flow processes for the synthesis of this amino alcohol. Flow chemistry can offer improved safety, scalability, and process control compared to traditional batch methods.

| Methodology | Potential Advantages | Research Focus |

| Asymmetric Hydrogenation | Atom economy, reduced waste | Development of novel chiral catalysts |

| Biocatalysis | High enantioselectivity, mild conditions | Enzyme screening and engineering |

| Flow Chemistry | Scalability, safety, process control | Reactor design and optimization |

Exploration of Expanded Catalytic Applications with Advanced Ligand Architectures Derived from the Compound

This compound is a precursor to a variety of chiral ligands, particularly oxazoline-based ligands. Future research should focus on designing and synthesizing novel ligand architectures derived from this compound to expand their application in asymmetric catalysis.

Promising areas for exploration include:

Bidentate and Tridentate Ligands: Creating more complex ligand structures that can coordinate more effectively with metal centers, potentially leading to higher catalytic activity and stereoselectivity.

Immobilized Catalysts: Developing methods to immobilize ligands derived from this compound onto solid supports. This would facilitate catalyst recovery and reuse, improving the sustainability of catalytic processes.

Frustrated Lewis Pairs: Investigating the potential for derivatives of this amino alcohol to act as chiral components in frustrated Lewis pair catalysis for metal-free asymmetric reactions.

Integrated Chemoinformatic and Computational Approaches for Rational Design in Asymmetric Synthesis

The integration of chemoinformatic and computational tools can accelerate the discovery and optimization of catalysts derived from this compound. By modeling reaction intermediates and transition states, researchers can gain insights into the origins of stereoselectivity and rationally design more effective catalysts.

Future research in this area should include:

DFT Studies: Employing Density Functional Theory (DFT) to model the transition states of catalytic reactions involving ligands derived from this amino alcohol. This can help to predict which ligand architectures will lead to the highest enantioselectivity.

Machine Learning: Utilizing machine learning algorithms to identify patterns in catalytic data and predict the performance of new, untested catalysts.

Virtual Screening: Creating virtual libraries of potential ligands and using computational methods to screen them for promising candidates before undertaking synthetic work.

| Computational Tool | Application in Asymmetric Synthesis | Goal |

| Density Functional Theory (DFT) | Modeling reaction transition states | Rational catalyst design |

| Machine Learning | Identifying patterns in catalytic data | Predicting catalyst performance |

| Virtual Screening | Screening virtual ligand libraries | Identifying promising catalyst candidates |

Investigation of Stereoselective Reaction Pathways and Kinetic Resolution Enhancements

A deeper understanding of the stereoselective reaction pathways involving derivatives of this compound is crucial for their effective application. Future work should focus on detailed mechanistic studies and the development of improved methods for kinetic resolution.

Key research directions are:

Mechanistic Studies: Using techniques such as in-situ spectroscopy and kinetic analysis to elucidate the mechanisms of catalytic reactions. This knowledge can be used to optimize reaction conditions and improve stereoselectivity.

Dynamic Kinetic Resolution: Developing dynamic kinetic resolution processes that combine the kinetic resolution of a racemic starting material with in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of 100% of the desired product.

Enantioselective Acylation: Exploring the use of ligands derived from this compound as catalysts for the enantioselective acylation of racemic alcohols and amines, a powerful tool for kinetic resolution.

Q & A

Q. What are the primary synthetic routes for (R)-2-Amino-2-(2-chlorophenyl)ethanol, and how is enantiomeric purity ensured?

The compound is typically synthesized via reductive amination of 2-(2-chlorophenyl)glycolaldehyde using chiral catalysts or resolving agents to achieve the (R)-configuration. Enantiomeric purity is validated using chiral HPLC or polarimetry, with optimization of reaction conditions (e.g., temperature, solvent) to minimize racemization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the phenyl group substitution pattern and amino/ethanol functional groups. Mass spectrometry (MS) provides molecular weight verification, while infrared (IR) spectroscopy identifies hydrogen-bonding interactions between the amino and hydroxyl groups .

Q. What are the key applications of this compound in pharmaceutical research?

It serves as a chiral building block for synthesizing β-amino alcohol derivatives with potential neurological or antimicrobial activities. Its stereochemistry is critical for studying structure-activity relationships in receptor-binding assays .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Use desiccants to avoid hygroscopic degradation. Handle with PPE (gloves, goggles) due to potential irritant properties (H302 hazard statement) .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of this compound synthesis?

Hydrogenation catalysts (e.g., palladium on carbon) and chiral auxiliaries (e.g., tartaric acid derivatives) can enhance enantiomeric excess (ee). Kinetic resolution during crystallization or enzymatic methods may further improve stereochemical outcomes .

Q. What computational methods are used to predict the biological activity of derivatives of this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations model interactions with targets like GABA receptors or microbial enzymes, guiding functionalization strategies .

Q. How does the chlorine substituent on the phenyl ring affect the compound’s reactivity and bioactivity?

The 2-chloro group induces steric hindrance, slowing nucleophilic attacks at the ortho position. Electron-withdrawing effects enhance hydrogen-bonding capacity, potentially increasing affinity for biological targets like kinases or proteases .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

Discrepancies often arise from divergent purification methods (e.g., column chromatography vs. recrystallization) or solvent choices. Systematic optimization studies, including Design of Experiments (DoE), can identify critical variables (e.g., pH, reducing agent stoichiometry) .

Q. How can researchers validate the compound’s stability under varying experimental conditions (e.g., acidic/basic media)?

Accelerated stability studies using HPLC-MS monitor degradation products (e.g., oxidation to ketones or hydrolysis to chlorophenylacetic acid). Buffered solutions at pH 2–12 simulate physiological conditions to assess robustness .

Q. What are the limitations of using this compound in asymmetric catalysis?

Its rigid chiral center may restrict conformational flexibility, reducing catalytic efficiency in certain reactions. Hybrid catalysts combining this scaffold with transition metals (e.g., ruthenium) are being explored to overcome steric limitations .

Methodological Notes

- Data Interpretation : Cross-validate spectral data with computational models (e.g., Gaussian for NMR chemical shift predictions) to confirm structural assignments .

- Contradiction Mitigation : Replicate key syntheses using protocols from multiple sources (e.g., vs. 15) to identify reproducible conditions .

- Safety Compliance : Adhere to hazard controls (P305+P351+P338) for accidental exposure, including immediate rinsing and medical consultation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.